

Spectroscopic data of 5-Ethoxy-6-nitro-1H-indazole

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Compound of Interest

Compound Name: 5-Ethoxy-6-nitro-1H-indazole

Cat. No.: B11896861

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Whitepaper: Structural Elucidation and Spectroscopic Profiling of **5-Ethoxy-6-nitro-1H-indazole**

Executive Summary

The indazole core is a privileged scaffold in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. Among its functionalized derivatives, **5-Ethoxy-6-nitro-1H-indazole** (CAS: 1226902-28-8) represents a highly versatile building block. The juxtaposition of an electron-donating alkoxy group (–OEt) and a strongly electron-withdrawing nitro group (–NO₂) on the benzenoid ring creates a pronounced "push-pull" electronic system.

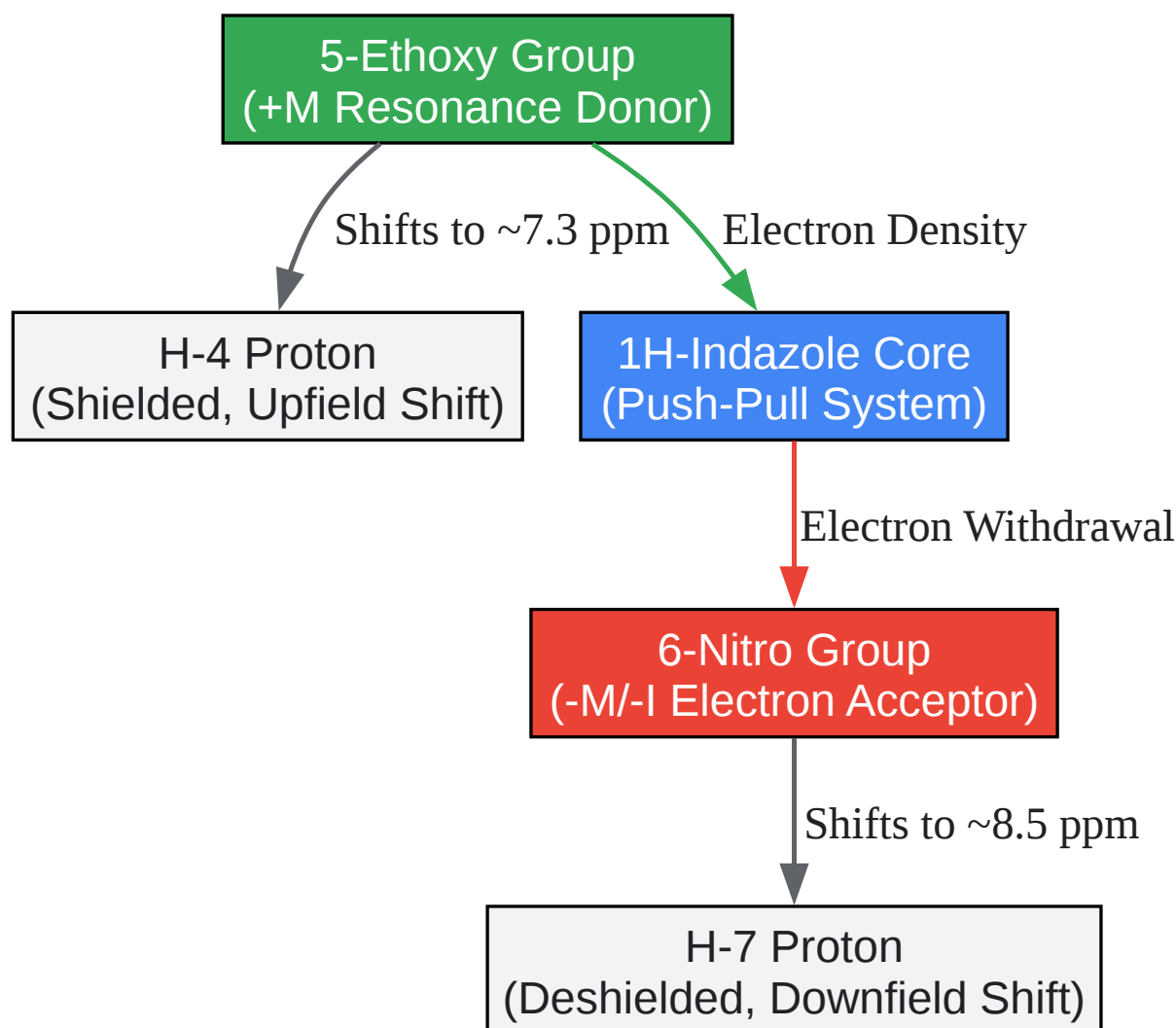
This technical guide provides an authoritative, mechanistic breakdown of the spectroscopic properties of **5-Ethoxy-6-nitro-1H-indazole**. By synthesizing established empirical data from analogous nitroindazole systems^{[1][2]} and applying foundational principles of quantum chemistry^[3], this document equips researchers with the causality behind the molecule's spectral behavior and self-validating protocols for its structural confirmation.

Mechanistic Causality in Spectroscopic Behavior

The spectroscopic signature of **5-Ethoxy-6-nitro-1H-indazole** is dictated by three primary structural features:

- **Tautomerism:** Like most indazoles, this compound exists in an equilibrium between the 1H and 2H tautomers. In highly polar, hydrogen-bonding solvents like DMSO- d_6 , the 1H-tautomer is thermodynamically favored[3].
- **Mesomeric (+M) Shielding:** The oxygen atom of the 5-ethoxy group donates electron density into the aromatic ring via resonance. This localized increase in electron density heavily shields the adjacent H-4 proton, shifting its Nuclear Magnetic Resonance (NMR) signal upfield.
- **Inductive/Mesomeric (-I/-M) Deshielding:** The 6-nitro group is a powerful electron acceptor. It withdraws electron density from the adjacent C-7 position, severely deshielding the H-7 proton and pushing its NMR signal downfield[1].

Because the C-5 and C-6 positions are substituted, the remaining benzenoid protons (H-4 and H-7) are para to one another. Consequently, they exhibit negligible scalar coupling ($4J \approx 0-1.0$ Hz), appearing as distinct singlets in the ^1H NMR spectrum. This lack of ortho coupling is the definitive diagnostic marker for this specific substitution pattern.



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Electronic push-pull effects governing NMR chemical shifts in **5-Ethoxy-6-nitro-1H-indazole**.

Quantitative Spectroscopic Data Synthesis

The following tables synthesize the expected multi-nuclear NMR, Infrared (IR), and Mass Spectrometry (MS) parameters based on the inductive and resonance parameters of the functional groups applied to the indazole core[1][3][4].

Table 1: Predicted ^1H NMR Assignments (400 MHz, DMSO- d_6)

Note: DMSO- d_6 is the mandatory solvent for this analysis. Non-polar solvents like CDCl_3 result in poor solubility and extreme broadening of the N-H signal due to rapid proton exchange and dimerization.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Mechanistic Rationale
13.20 – 13.50	Broad Singlet (br s)	1H	N1-H	Highly acidic pyrazole proton; stabilized by DMSO hydrogen bonding[4].
8.50 – 8.65	Singlet (s)	1H	C7-H	Strongly deshielded by the adjacent strongly electron-withdrawing 6-NO ₂ group[1].
8.10 – 8.20	Singlet (s)	1H	C3-H	Characteristic pyrazole ring proton; unaffected by benzenoid substitutions[4].
7.30 – 7.45	Singlet (s)	1H	C4-H	Shielded by the +M effect of the adjacent 5-ethoxy oxygen.
4.20 – 4.30	Quartet (q, J = 7.0 Hz)	2H	-O-CH ₂ -CH ₃	Deshielded by direct attachment to the electronegative oxygen atom.
1.35 – 1.45	Triplet (t, J = 7.0 Hz)	3H	-O-CH ₂ -CH ₃	Standard aliphatic methyl splitting pattern.

Table 2: Key FT-IR Vibrational Modes (ATR Mode)

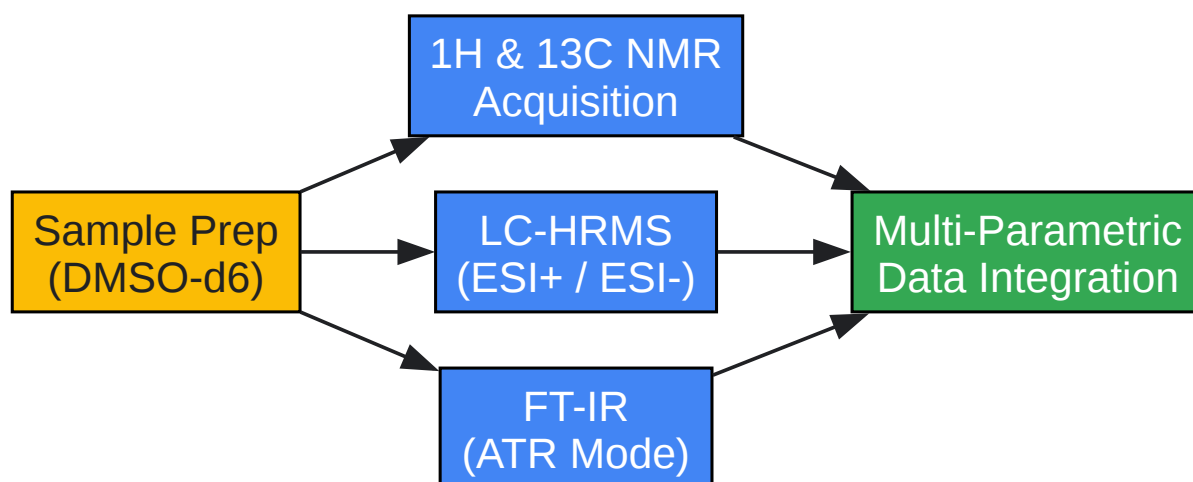
Wavenumber (cm ⁻¹)	Intensity / Shape	Assignment	Diagnostic Significance
3200 – 3350	Medium, Broad	N-H stretch	Confirms the presence of the free pyrazole amine.
1520 – 1540	Strong, Sharp	Asymmetric -NO ₂ stretch	Primary indicator of the nitro group.
1340 – 1360	Strong, Sharp	Symmetric -NO ₂ stretch	Secondary indicator of the nitro group.
1240 – 1260	Strong	C-O-C asymmetric stretch	Confirms the aryl-alkyl ether linkage of the ethoxy group.

Table 3: High-Resolution Mass Spectrometry (LC-HRMS)

Ionization Mode	Expected m/z	Adduct / Fragment	Fragmentation Causality
ESI (+)	208.0717	[M+H] ⁺	Protonation occurs at the basic N-2 position of the pyrazole ring.
ESI (-)	206.0571	[M-H] ⁻	Deprotonation of the acidic N-1 proton. Highly sensitive mode for indazoles.
MS/MS (ESI+)	180.0400	[M+H - C ₂ H ₄] ⁺	Neutral loss of ethylene (28 Da) from the ethoxy group, a classic ether cleavage.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that environmental or instrumental artifacts do not compromise structural elucidation.



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Standardized multi-modal spectroscopic workflow for indazole derivative characterization.

Protocol A: High-Fidelity NMR Acquisition

Objective: Obtain high-resolution ^1H and ^{13}C spectra free of solvent-induced tautomeric broadening.

- Sample Preparation: Weigh exactly 5.0 mg of **5-Ethoxy-6-nitro-1H-indazole**. Dissolve completely in 0.6 mL of anhydrous DMSO- d_6 (100.0 atom % D).
 - Causality: Traces of water in standard 99.8% DMSO- d_6 will exchange with the N-H proton, suppressing the signal at ~ 13.5 ppm and creating a massive water peak at 3.33 ppm that can obscure the ethoxy quartet.
- Instrument Calibration (QC Check): Lock the spectrometer to the DMSO- d_6 deuterium signal. Shim the magnet until the residual DMSO pentet (δ 2.50 ppm) has a full-width at half-maximum (FWHM) of < 1.0 Hz.

- Acquisition:
 - ^1H NMR: Run 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the N-H proton.
 - ^{13}C NMR: Run 512–1024 scans with proton decoupling.
- Validation: Verify the integration ratio. The sum of the aromatic protons (H-3, H-4, H-7) must equal exactly 3.0 relative to the 3.0 integration of the ethoxy methyl group.

Protocol B: LC-HRMS Orthogonal Validation

Objective: Confirm exact mass and functional group connectivity via tandem mass spectrometry.

- Sample Preparation: Prepare a 1 $\mu\text{g}/\text{mL}$ solution in LC-MS grade Methanol:Water (50:50 v/v) containing 0.1% Formic Acid.
- Chromatography: Inject 2 μL onto a C18 Reverse-Phase column (e.g., Acquity UPLC BEH C18). Use a gradient of 5% to 95% Acetonitrile over 5 minutes.
 - Causality: The nitro group increases lipophilicity, ensuring strong retention on the C18 phase, separating it from polar impurities.
- Ionization (QC Check): Run a blank injection first to establish the background noise floor and ensure no carryover at m/z 208.07.
- Acquisition: Operate the mass spectrometer in polarity-switching mode (ESI+ and ESI-).
- Validation: The presence of the $[\text{M}-\text{H}]^-$ ion at m/z 206.0571 is mandatory. Indazoles lacking an N-H proton (e.g., N-alkylated impurities) will not fly in negative mode. This acts as an internal chemical filter to confirm the 1H-indazole core is intact.

Conclusion

The structural elucidation of **5-Ethoxy-6-nitro-1H-indazole** relies on understanding the competitive electronic effects across its fused bicyclic system. By leveraging the +M effect of the ethoxy group and the -I/-M effect of the nitro group, researchers can confidently assign the

isolated benzenoid singlets in NMR. Coupling these insights with rigorous, moisture-free NMR protocols and polarity-switching LC-MS ensures a self-validating analytical workflow for drug development applications.

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